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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-nitropyridine

CAS No.: 1936349-17-5

Cat. No.: B3249433

Get Quote

Introduction & Chemical Context
(CAS: 1936349-17-5) is a highly valuable electrophilic building block utilized extensively in

medicinal chemistry and agrochemical development[1]. The molecule features a reactive

benzylic-like chloromethyl group, primed for nucleophilic substitution ( SN​2 ) with amines,

thiols, or alkoxides. Furthermore, it possesses a strongly electron-withdrawing nitro group at

the 2-position. This nitro group not only modulates the electronic landscape of the pyridine ring

but also serves as a masked amine, which can be chemoselectively reduced post-coupling to

yield 2-aminopyridine derivatives for kinase inhibitor scaffolds.

Mechanistic Overview & Route Selection
The synthesis of 5-(chloromethyl)-2-nitropyridine can be approached via two primary

scalable methodologies, each with distinct mechanistic advantages and operational

considerations.

Route A: Dehydroxylative Chlorination
This route utilizes (CAS: 1935998-46-1) as the starting material[2].
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Mechanism: Thionyl chloride ( SOCl2​) reacts with the primary alcohol to form an

intermediate alkyl chlorosulfite. Subsequent SN​2 displacement by the liberated chloride ion

yields the target alkyl chloride.

Causality & Field Insight: In typical pyridine chemistry, the evolution of HCl gas during this

reaction would protonate the pyridine nitrogen, forming an insoluble hydrochloride salt that

stalls the reaction. However, the strongly electron-withdrawing 2-nitro group drastically

reduces the basicity of the pyridine nitrogen (pKa < 0). This prevents excessive protonation,

allowing the reaction to remain homogeneous in non-polar solvents like dichloromethane

(DCM) without the need for a stoichiometric organic base (e.g., triethylamine).

Route B: Radical Benzylic Chlorination
This route employs the commercially available (CAS: 1074-38-0)[3].

Mechanism: N-Chlorosuccinimide (NCS) provides a low, steady-state concentration of

chlorine radicals, initiated thermally by Azobisisobutyronitrile (AIBN).

Causality & Field Insight: The electron-deficient nature of the nitropyridine ring destabilizes

the intermediate carbon-centered radical at the methyl group via polar effects. Consequently,

hydrogen abstraction is slower compared to standard toluene derivatives. This necessitates

higher reaction temperatures (80 °C) and robust initiation. Strict stoichiometric control of

NCS is critical to prevent over-chlorination to the gem-dichloro byproduct.

Comparative Analysis
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Parameter
Route A: Dehydroxylative
Chlorination

Route B: Radical
Chlorination

Starting Material (6-Nitropyridin-3-yl)methanol[2] 5-Methyl-2-nitropyridine

Reagents SOCl2​, DCM NCS, AIBN, MeCN

Reaction Temperature 0 °C to 25 °C 80 °C (Reflux)

Selectivity
Excellent (No over-chlorination

risk)

Moderate (Risk of gem-

dichloro formation)

Scalability
High (Gas evolution drives the

reaction)

Medium (Exothermic radical

initiation)

Typical Yield 85 - 95% 60 - 75%

Primary Byproducts SO2​(gas), HCl (gas) Succinimide (solid)

Synthesis Workflow
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Route B: Radical Chlorination
Reagents: NCS, AIBN

Solvent: MeCN | Temp: 80 °C

(6-Nitropyridin-3-yl)methanol
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Route A: Dehydroxylative Chlorination
Reagents: SOCl2

Solvent: DCM | Temp: 0 °C to RT

5-(Chloromethyl)-2-nitropyridine
(CAS: 1936349-17-5)
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Figure 1: Convergent synthetic pathways for 5-(Chloromethyl)-2-nitropyridine.

Experimental Protocols
Protocol A: Dehydroxylative Chlorination
(Recommended for High Purity)
This self-validating protocol relies on gas evolution as a visual indicator of reaction progress.

Reactor Preparation: Equip a dry, 250 mL multi-neck round-bottom flask with a magnetic

stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a reflux

condenser fitted with a gas scrubber (to neutralize evolving SO2​and HCl ). Flush the system

with inert gas (Ar or N2​).
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Dissolution: Suspend (6-nitropyridin-3-yl)methanol (10.0 g, 64.9 mmol) in anhydrous

dichloromethane (DCM, 100 mL). Cool the mixture to 0 °C using an ice-water bath.

Causality: DCM solubilizes the intermediate chlorosulfite while remaining entirely inert to

SOCl2​. Cooling strictly controls the initial exothermic formation of the chlorosulfite

intermediate.

Reagent Addition: Add thionyl chloride (11.6 g, 7.1 mL, 97.3 mmol, 1.5 eq) dropwise via the

dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.

Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25

°C). Stir for 3 hours.

Causality: The thermal breakdown of the chlorosulfite into the alkyl chloride and SO2​

requires ambient thermal energy. The cessation of gas bubbling serves as a reliable visual

endpoint for the reaction.

Workup: Carefully pour the reaction mixture into a vigorously stirred beaker containing

crushed ice (100 g) and saturated aqueous NaHCO3​(100 mL).

Causality: This step neutralizes residual SOCl2​and HCl . Because the 2-nitro group

suppresses pyridine basicity, the target molecule does not partition into the aqueous

phase as a salt, ensuring high recovery.

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Dry

the combined organic layers over anhydrous Na2​SO4​, filter, and concentrate under reduced

pressure to yield the product as a pale yellow solid.

Protocol B: Radical Chlorination (Atom-Economical
Alternative)
This protocol is ideal when starting from the highly accessible .

Reactor Preparation: Equip a dry 250 mL round-bottom flask with a magnetic stirrer and a

reflux condenser.
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Dissolution & Degassing: Dissolve 5-methyl-2-nitropyridine (10.0 g, 72.4 mmol) in anhydrous

acetonitrile (MeCN, 150 mL). Sparge the solution with N2​for 15 minutes.

Causality: Molecular oxygen is a potent diradical that rapidly terminates radical chain

reactions. Thorough degassing is the most critical step to ensure high conversion and

prevent stalling.

Reagent Addition: Add N-chlorosuccinimide (NCS, 10.1 g, 76.0 mmol, 1.05 eq) and

Azobisisobutyronitrile (AIBN, 0.59 g, 3.6 mmol, 0.05 eq) in one portion.

Causality: A slight excess of NCS drives the reaction to completion, but strict adherence to

1.05 equivalents prevents the formation of the difficult-to-separate gem-dichloro impurity.

Thermal Initiation: Heat the mixture to 80 °C (reflux) and stir for 5 hours.

Causality: AIBN has an optimal half-life of ~1 hour at 80 °C, providing a sustained, steady

stream of initiating radicals necessary to overcome the electron-deficient nature of the

nitropyridine ring.

Workup & Isolation: Cool the reaction to 0 °C to precipitate the succinimide byproduct. Filter

the cold mixture through a Celite pad. Concentrate the filtrate under reduced pressure and

purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate,

8:2) to isolate the pure product.

Analytical Characterization
Successful synthesis should be verified using 1H NMR ( CDCl3​, 400 MHz). The critical

diagnostic signals are:

Chloromethyl Protons: A sharp singlet integrating to 2H, typically appearing downfield at 4.65

- 4.80 ppm due to the combined deshielding effects of the electronegative chlorine atom and

the electron-deficient pyridine ring.

Aromatic Protons: The pyridine ring protons will appear as a characteristic AMX spin system

in the aromatic region (7.50 - 8.60 ppm), with the proton adjacent to the nitro group

appearing furthest downfield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1936349-17-5 5-(Chloromethyl)-2-nitropyridine AKSci 6959CZ [aksci.com]

2. (6-Nitropyridin-3-yl)methanol | 1935998-46-1 [sigmaaldrich.com]

3. 5-Methyl-2-nitropyridine | C6H6N2O2 | CID 255070 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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methods-for-5-chloromethyl-2-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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